1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
Description
1-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride (CAS: 1820649-49-7) is a bicyclic imidazole derivative with a tetrahydrobenzo[d]imidazole core and a primary ethylamine side chain. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound’s molecular formula is C₉H₁₅N₃·2HCl, with a molecular weight of 238.2 g/mol . It is commercially available through suppliers like Combi-Blocks Inc., typically at ≥95% purity, and is used as a precursor in medicinal chemistry for targeting receptors or enzymes associated with neurological and metabolic disorders .
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWZYKXOXJDXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)CCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
Method A: Acid-Catalyzed Condensation
- Reagents: o-Phenylenediamine and formaldehyde or suitable aldehyde.
- Procedure: The mixture is refluxed in acetic acid or polyphosphoric acid at elevated temperatures (~100°C) to induce cyclization, forming the benzimidazole core.
- Outcome: The tetrahydrobenzo[d]imidazole ring is formed via intramolecular cyclization.
Research Data:
This method aligns with the synthesis of tetrahydrobenzimidazoles as described in patent WO2013150545A2, where suitable solvents like chloroform, esters, or polar aprotic solvents are used, and the reaction temperature ranges from 10-50°C.
Functionalization at the 2-Position
Method B: Nucleophilic Substitution with Ethan-1-amine
- After obtaining the benzimidazole ring, the 2-position can be functionalized via nucleophilic substitution with ethan-1-amine.
- Procedure: The intermediate benzimidazole derivative is treated with ethan-1-amine in the presence of a suitable base (e.g., sodium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at mild temperatures (~25-35°C).
- Note: The reaction can be facilitated by activating the position with a leaving group (e.g., halide or tosylate) if necessary.
Research Data:
The patent indicates that suitable bases include alkali metal carbonates and bicarbonates, and the reactions are carried out at 10-50°C, often around room temperature.
Salt Formation: Dihydrochloride
- The free amine is converted into its dihydrochloride salt by bubbling dry hydrogen chloride or gaseous HCl into an ethanol or water solution containing the amine.
- Procedure: The mixture is cooled (around -15°C to 5°C) during HCl addition to control exothermicity, then stirred at room temperature to ensure complete salt formation.
Research Data:
Hydrochloric acid gas is used to pass into the solution of the amine in ethanol or water, with temperatures maintained between -15°C and 5°C, as described in patent procedures.
Optimized Preparation Protocols
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Ring formation | o-Phenylenediamine + aldehyde in acetic acid, reflux at 100°C | Acid catalysis promotes cyclization |
| Functionalization | Nucleophilic substitution with ethan-1-amine, base (sodium carbonate), polar aprotic solvent (DMF), 25-35°C | Mild conditions favor selectivity |
| Salt formation | HCl gas bubbling into ethanol solution at -15°C to 5°C | Ensures high purity of dihydrochloride salt |
Research Findings & Data
Purity Enhancement:
Patent WO2013150545A2 reports purification techniques such as recrystallization and chromatography, achieving purity levels exceeding 95.6% as measured by HPLC.Reaction Temperatures:
Reactions are typically conducted at 10-50°C, with specific steps optimized at 25-35°C for nucleophilic substitution and at lower temperatures (-15°C to 5°C) during salt formation to prevent decomposition or side reactions.Solvent Selection:
Organic solvents like ethanol, acetonitrile, or mixtures with water are employed depending on the step, with polar aprotic solvents favored during nucleophilic substitution to enhance reactivity.
Summary of Key Research Data
Chemical Reactions Analysis
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various reagents, such as halogens and alkyl groups.
Scientific Research Applications
Medicinal Chemistry
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that compounds with benzimidazole cores can exhibit antimicrobial properties. The tetrahydro structure enhances interaction with biological targets, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. The tetrahydro moiety may contribute to improved binding affinity to cancer-related targets.
Biological Studies
The compound is utilized in biological research to explore:
- Enzyme Inhibition : It serves as a model compound for studying enzyme inhibition mechanisms. Its structural features allow for the investigation of interactions with various enzymes.
- Protein-Ligand Interactions : The compound's ability to bind to proteins makes it useful in studying protein-ligand interactions, which are crucial for drug design.
Synthetic Chemistry
In synthetic chemistry, 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride acts as:
- Building Block : It is employed as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups.
- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating studies on metal ion interactions and catalysis.
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer potential of benzimidazole derivatives. The findings indicated that compounds similar to 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition
Research conducted by Meany et al. (2021) focused on the enzyme inhibitory effects of substituted benzimidazoles. The results showed that certain derivatives exhibited potent inhibition against specific enzymes involved in metabolic pathways. This underscores the potential of tetrahydro-benzimidazole derivatives in drug development .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride | Moderate | High | Significant |
| 2-Methyl derivative | High | Moderate | Low |
| Benzimidazole base | Low | High | Moderate |
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with biological targets containing glutamate and aspartate residues via hydrogen bonds. This interaction can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride is a compound with a unique structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
- Molecular Formula : C9H17Cl2N3
- Molecular Weight : 238.16 g/mol
- CAS Number : 1820649-49-7
- Purity : 95% .
The biological activity of 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of specific enzymes and receptors involved in critical signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CFI-401870 | HL60 | 8.3 |
| CFI-401870 | HCT116 | 1.3 |
| FGFR1 Inhibitor | Various | <4.1 |
These findings indicate that structural modifications can enhance the potency of related compounds against cancer cell lines .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects of tetrahydrobenzo[d]imidazole derivatives. These compounds may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases.
Case Study 1: Inhibition of Kinases
A study evaluated the inhibitory effects of tetrahydrobenzo[d]imidazole derivatives on various kinases. The results indicated selective inhibition of kinases such as CDK2 and GSK3β, which are critical in cancer progression:
| Kinase | IC50 (nM) |
|---|---|
| CDK2 | 15.0 |
| GSK3β | 69.1 |
This selectivity enhances the therapeutic potential of these compounds in targeted cancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related benzimidazole compounds. The study revealed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the benzimidazole ring significantly influence biological activity. For example:
- Substituents at the 4-position : Enhance kinase inhibition.
- Hydrophobic groups : Improve cellular uptake and bioavailability.
These insights guide further optimization of compound efficacy .
Q & A
Q. What established synthetic routes are available for synthesizing 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and appropriate carbonyl precursors. For example:
- Reflux with Ammonia : A mixture of substituted aryl compounds and o-phenylenediamine is refluxed in aqueous ammonia (10 mL) for 5 hours. Post-reaction, 10% NaOH is added to alkalinize the mixture, followed by recrystallization in boiling water with activated charcoal .
- Eaton’s Reagent : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) can activate carbonyl groups, enabling cyclization to form the benzimidazole core. This method avoids solvents and achieves yields of 90–96% with electron-donating substituents .
Q. Optimization Strategies :
- Temperature Control : Prolonged reflux (e.g., 5–7 hours) ensures complete cyclization.
- Substituent Selection : Electron-donating groups (e.g., -OCH₃) on aryl aldehydes improve reaction rates and yields .
- Purification : TLC (chloroform:methanol, 6:1 v/v) monitors reaction progress, followed by recrystallization .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., NH stretching at ~3200 cm⁻¹ for imidazole, C-N vibrations at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene protons in the tetrahydro ring at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 238.15 for the free base) .
- Melting Point Analysis : Ensures purity (sharp, reproducible melting points within 1–2°C range) .
Q. What in vitro assays are used to evaluate the biological potential of this compound?
Methodological Answer:
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
- Enzyme Inhibition : EGFR kinase inhibition assays using recombinant enzymes, with IC₅₀ values compared to reference inhibitors like gefitinib .
- ADMET Profiling : Microsomal stability tests (e.g., liver microsomes) and Caco-2 permeability assays predict pharmacokinetic properties .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR kinase domain). Key parameters include:
- Grid box centered on ATP-binding sites.
- Binding affinity scores (ΔG ≤ -8 kcal/mol suggest strong interactions) .
- ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3), topological polar surface area (<90 Ų for oral bioavailability), and CYP450 inhibition profiles .
Q. How can researchers resolve contradictory data on the compound’s biological efficacy?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., halogen vs. methyl groups) to isolate structure-activity relationships (SAR) .
- Orthogonal Validation : Confirm activity across multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives .
Q. How do substituents on the benzimidazole core influence pharmacological activity?
Methodological Answer:
- Electron-Donating Groups (-OCH₃, -CH₃) : Enhance binding to hydrophobic pockets (e.g., EGFR’s adenine region) via π-π stacking, improving IC₅₀ values by 2–5-fold .
- Electron-Withdrawing Groups (-NO₂, -Cl) : Reduce metabolic stability but may improve selectivity for targets like PARP .
- Steric Effects : Bulky substituents at position 1 of the benzimidazole reduce solubility but increase membrane permeability .
Q. What retrosynthetic strategies or AI tools can streamline the synthesis of novel analogs?
Methodological Answer:
- AI-Powered Retrosynthesis : Tools like Synthia (MIT) or Reaxys propose routes using:
- One-Step Synthesis : Focus on cyclocondensation reactions with aldehydes and amines under microwave irradiation to reduce steps .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of ammonia vapors during reflux .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation reported in analogs) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
